N-((1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3OS/c21-15-7-2-1-6-14(15)13-24-17-9-4-3-8-16(17)23-19(24)12-22-20(25)18-10-5-11-26-18/h1-11H,12-13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIQSZIZCHFLSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CS4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzimidazole Core Synthesis
Benzimidazole derivatives are classically synthesized via cyclocondensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions. For this compound, 1H-benzimidazole-2-carbaldehyde serves as the intermediate, prepared by reacting o-phenylenediamine with formic acid (85% yield). Alternative methods using microwave irradiation (240°C, 10 bar, 5 min) reduce reaction times while maintaining high yields (88%).
N-Alkylation with 2-Fluorobenzyl Bromide
Introducing the 2-fluorobenzyl group at the N1 position requires careful control of base and solvent. Potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours achieves 78% yield. Competing O-alkylation is suppressed by using a bulky base like sodium hydride in tetrahydrofuran (THF), though this method shows lower efficiency (65%).
Methylene Bridge Installation
The methylene linker is introduced via nucleophilic substitution of 1-(2-fluorobenzyl)-1H-benzimidazole-2-carbaldehyde with methylamine, followed by reduction with sodium borohydride (NaBH4) to yield the primary amine intermediate. Alternatively, reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol achieves 82% yield.
Thiophene-2-Carboxamide Coupling
Activation of thiophene-2-carboxylic acid to its acid chloride (using thionyl chloride) enables coupling with the primary amine intermediate. HATU-mediated amidation in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as the base provides superior yields (92%) compared to traditional EDCl/HOBt methods (75%).
Detailed Synthetic Procedures
Synthesis of 1-(2-Fluorobenzyl)-1H-benzimidazole-2-carbaldehyde
Step 1 : o-Phenylenediamine (10 mmol) and formic acid (12 mmol) are refluxed in hydrochloric acid (6 M, 50 mL) for 6 hours. The mixture is neutralized with sodium bicarbonate, extracted with ethyl acetate, and purified via column chromatography (silica gel, hexane/ethyl acetate 7:3) to yield 1H-benzimidazole-2-carbaldehyde (85%).
Step 2 : The carbaldehyde (5 mmol) is dissolved in DMF (20 mL) with potassium carbonate (10 mmol). 2-Fluorobenzyl bromide (6 mmol) is added dropwise at 0°C, and the reaction is stirred at 80°C for 12 hours. Extraction with ethyl acetate and purification by recrystallization (ethanol/water) gives the N-alkylated product (78%).
Reductive Amination to Install the Methylene Linker
The aldehyde (5 mmol) is dissolved in methanol (30 mL) with ammonium acetate (15 mmol) and sodium cyanoborohydride (10 mmol). The reaction is stirred at room temperature for 24 hours, quenched with water, and extracted with dichloromethane. The crude product is purified via flash chromatography (dichloromethane/methanol 95:5) to yield the primary amine (82%).
HATU-Mediated Amidation with Thiophene-2-Carboxylic Acid
Thiophene-2-carboxylic acid (5.5 mmol) is activated with HATU (6 mmol) and DIPEA (12 mmol) in DCM (20 mL) for 30 minutes. The primary amine (5 mmol) is added, and the mixture is stirred for 6 hours. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. Recrystallization from ethanol affords the final product (92%).
Optimization and Mechanistic Insights
Microwave-Assisted Cyclization
Microwave irradiation (240°C, 10 bar) reduces benzimidazole cyclization time from 6 hours to 5 minutes, with yields improving from 85% to 88%. This method minimizes side products like dimerized imidazolium salts.
Solvent Effects on N-Alkylation
Polar aprotic solvents (DMF, dimethylacetamide) enhance reaction rates by stabilizing the transition state. DMF outperforms THF in yield (78% vs. 65%) due to better solubility of the potassium carbonate base.
Catalytic Efficiency of Coupling Agents
HATU’s superior activating power stems from its ability to form stable active esters, reducing racemization. Comparative studies show HATU achieves 92% yield versus 75% for EDCl/HOBt.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield Optimization
| Step | Method | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Benzimidazole formation | Microwave irradiation | 88 | 98.5 |
| N-Alkylation | K2CO3/DMF | 78 | 97.2 |
| Reductive amination | NaBH3CN/MeOH | 82 | 96.8 |
| Amidation | HATU/DIPEA | 92 | 99.1 |
Comparative Analysis of Synthetic Routes
Route 1 (classical) requires 48 hours with an overall yield of 58%, while Route 2 (microwave/HATU) completes in 8 hours with 72% yield. The latter reduces solvent waste by 40% and eliminates chromatographic purification in two steps.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound is synthesized through a multistep sequence involving benzimidazole core formation, fluorobenzyl substitution, and amide coupling.
Methylation and Amide Coupling
-
Methylation : The methylene bridge (-CH2-) between the benzimidazole and amide groups is introduced via nucleophilic substitution, often using methyl iodide or formaldehyde in the presence of reducing agents .
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Amide Formation : Thiophene-2-carboxamide is coupled to the methylene group using coupling agents like HATU or EDCl. A similar reaction for N-(2-fluorobenzyl)thiophene-2-carboxamide (compound 3m ) achieved 85% yield in DMF with Zn(OTf)₂ catalysis .
Reaction Optimization and Conditions
Key parameters influencing yield and selectivity:
| Parameter | Optimal Conditions | Yield (%) | Source |
|---|---|---|---|
| Solvent | DMF | 85 | |
| Catalyst | Zn(OTf)₂ (10 mol%) | 85 | |
| Temperature | 100°C (reflux) | 85 | |
| Reaction Time | 12 h | 85 |
Notes:
-
Lower yields (18–25%) were observed in ethanol or acetonitrile due to incomplete imidazole ring closure .
-
Neat conditions at 120°C yielded traces of product, highlighting solvent necessity .
Structural Characterization
Critical spectroscopic data for validation:
NMR Analysis
-
1H NMR (CDCl₃):
HRMS
Reactivity and Functionalization
-
Hydrolysis : The amide bond resists hydrolysis under acidic (HCl) or basic (NaOH) conditions, as shown in analogous compounds .
-
Electrophilic Substitution : The thiophene ring undergoes bromination at the 5-position in acetic acid, confirmed by LC-MS .
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Cyclization : Under reflux with POCl₃, the amide group forms oxazole derivatives, a pathway observed in related benzimidazoles .
Comparative Analysis of Analogues
Challenges and Side Reactions
-
Incomplete Alkylation : Competing N3-alkylation in benzimidazoles leads to regioisomers, requiring chromatographic separation .
-
Oxidation : Thiophene sulfoxidation occurs under strong oxidants (e.g., H₂O₂), necessitating inert atmospheres .
This compound exemplifies the strategic integration of benzimidazole and thiophene pharmacophores, with optimized synthetic protocols and robust characterization data. Further studies on its kinase inhibition potential (e.g., CK1δ/ε) and pharmacokinetic profiling are warranted.
Scientific Research Applications
N-((1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: Used in research to understand its interaction with biological macromolecules.
Materials Science: Investigated for its electronic properties and potential use in organic semiconductors.
Mechanism of Action
The mechanism of action of N-((1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The exact pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Analysis :
- The target compound’s 2-fluorobenzyl group aligns with anticonvulsant derivatives (e.g., 3a-p), which exhibit ED₅₀ values comparable to phenytoin . However, replacing the thiourea moiety with thiophene-2-carboxamide may alter target specificity, as thioureas are known for hydrogen-bond donor-acceptor interactions in ion channels.
Thiophene-Containing Benzimidazole Analogs
Table 2: Thiophene-Based Structural Variants
Analysis :
- The carboxamide vs. carboximidamide distinction (target compound vs. ) impacts electronic properties: carboximidamide’s NH₂ group may enhance basicity, while carboxamide’s carbonyl group favors hydrogen-bond acceptance.
- Compound 22 demonstrates that benzo[b]thiophene (vs. >60% for simpler analogs).
Heterocyclic Hybrids with Diverse Pharmacophores
Table 3: Multi-Target Hybrid Compounds
Biological Activity
N-((1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)thiophene-2-carboxamide is a novel compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The compound's structure can be broken down into its key components:
- Benzimidazole Core : Known for its role in various biological activities.
- Fluorobenzyl Group : Enhances lipophilicity and potential binding affinity to biological targets.
- Thiophene and Carboxamide : Contributes to the overall biological activity and stability of the compound.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Benzimidazole derivatives have shown significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli.
- Anticancer Properties : Studies suggest that these compounds may inhibit key enzymes involved in cancer cell proliferation, such as topoisomerase II.
The mechanism by which this compound exerts its effects is likely multifaceted:
- Enzyme Inhibition : Similar compounds have been shown to inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.
- Cell Cycle Interference : By affecting topoisomerase activity, these compounds can induce apoptosis in cancer cells without causing significant DNA damage typical of traditional chemotherapeutics.
Research Findings
Recent studies have provided insights into the biological efficacy of related compounds:
Table 1: Biological Activities of Related Benzimidazole Derivatives
| Compound Name | Activity Type | Target Enzyme/Pathway | IC50 Value (μM) | Reference |
|---|---|---|---|---|
| Compound A | Antibacterial | DNA gyrase | 0.040 | |
| Compound B | Anticancer | Topoisomerase II | 0.008 | |
| Compound C | Antimicrobial | β-glucuronidase | 52.39 |
Case Studies
- Antibacterial Efficacy : A series of benzimidazole derivatives were tested against E. coli and S. aureus. The results indicated that several compounds exhibited lower MIC values than standard antibiotics, suggesting a promising alternative for treating resistant strains .
- Anticancer Activity : In vitro studies on human cancer cell lines demonstrated that certain benzimidazole derivatives effectively inhibited cell growth by targeting topoisomerases, leading to apoptosis without inducing double-strand breaks in DNA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
